N-(3,5-difluorophenyl)benzylamine structure and synonyms
N-(3,5-difluorophenyl)benzylamine structure and synonyms
Executive Summary
N-(3,5-Difluorophenyl)benzylamine is a secondary aromatic amine characterized by a benzyl group attached to the nitrogen atom of a 3,5-difluoroaniline core.[1][2] This scaffold serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., ALK inhibitors) and agrochemicals.[3] The presence of fluorine atoms at the meta positions of the aniline ring significantly modulates the physicochemical properties of the molecule, enhancing metabolic stability and altering the basicity of the nitrogen center compared to non-fluorinated analogues.
This guide provides a comprehensive technical analysis of the compound, detailing validated synthetic protocols, mechanistic insights into its formation, and its utility in modern drug discovery.
Chemical Identity & Synonyms[1][2][4][5][6][7]
| Identifier | Value |
| IUPAC Name | N-Benzyl-3,5-difluoroaniline |
| Common Name | N-(3,5-Difluorophenyl)benzylamine |
| CAS Registry Number | 946839-66-3 |
| Molecular Formula | C₁₃H₁₁F₂N |
| Molecular Weight | 219.23 g/mol |
| SMILES | C1=CC=C(C=C1)CNC2=CC(=CC(=C2)F)F |
| InChI Key | QNGZVINYTFTPCF-UHFFFAOYSA-N |
| Structure Type | Secondary Aniline / Benzylamine Derivative |
Physicochemical Properties
The incorporation of fluorine atoms exerts a strong electron-withdrawing effect (inductive effect,
| Property | Value / Description | Significance |
| Physical State | Solid or viscous oil (dependent on purity) | Handling and storage stability.[1][2] |
| Predicted LogP | ~3.3 | Indicates moderate lipophilicity; suitable for CNS penetration and membrane permeability.[1][2] |
| H-Bond Donors | 1 (NH) | Critical for binding interactions (e.g., hinge region of kinases).[1][2] |
| H-Bond Acceptors | 3 (N, 2xF) | Fluorine can act as a weak hydrogen bond acceptor.[1][2] |
| pKa (Conjugate Acid) | ~2.5 - 3.0 (Estimated) | Significantly lower than aniline (pKa ~4.[1][2]6) due to electron-withdrawing fluorines.[1][2] |
Synthetic Methodologies
Core Protocol: Reductive Amination (Preferred Route)
The most robust method for synthesizing N-(3,5-difluorophenyl)benzylamine is the reductive amination of 3,5-difluoroaniline with benzaldehyde .[1][2] This route avoids the over-alkylation issues common with direct alkylation.[1][2]
Reaction Scheme:
Experimental Protocol
-
Reagents:
-
Procedure:
-
Step 1 (Imine Formation): Charge a reaction vessel with 3,5-difluoroaniline and benzaldehyde in DCE. Add acetic acid to catalyze imine formation (crucial due to the low nucleophilicity of the fluorinated aniline).[1][2] Stir at room temperature for 30–60 minutes.
-
Step 2 (Reduction): Add sodium triacetoxyborohydride in portions. The mild nature of this reducing agent prevents the reduction of the aldehyde prior to imine formation.[1][2]
-
Step 3 (Work-up): Stir overnight under nitrogen. Quench with saturated aqueous NaHCO₃.[1][2] Extract with DCM (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Step 4 (Purification): Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).[1][2]
-
Alternative Route: N-Alkylation
Direct alkylation using benzyl bromide is possible but less selective, often yielding the tertiary amine (N,N-dibenzyl) byproduct.[1][2]
-
Reagents: 3,5-Difluoroaniline, Benzyl bromide, K₂CO₃, DMF or Acetonitrile.
-
Condition: Heat at 60–80°C. Requires careful monitoring to prevent over-alkylation.[1][2]
Mechanistic & Structural Analysis
The following diagram illustrates the synthesis logic and the Structure-Activity Relationship (SAR) features that make this scaffold valuable in drug design.
Figure 1: Synthetic pathway via reductive amination and key Structure-Activity Relationship (SAR) features.
Mechanistic Insight: The Fluorine Effect
-
Reduced Nucleophilicity: The 3,5-difluoro substitution pattern creates an electron-deficient aromatic ring.[1][2] This lowers the energy of the HOMO (Highest Occupied Molecular Orbital) on the nitrogen, making the initial attack on benzaldehyde slower than with unsubstituted aniline. Implication: Acid catalysis (AcOH) is strictly required to activate the aldehyde carbonyl.[1][2]
-
Metabolic Blocking: In medicinal chemistry, the para position is the primary site for oxidative metabolism (hydroxylation).[1][2] With the meta positions blocked by fluorine, the ring is deactivated towards electrophilic metabolic attack, extending the half-life (
) of the drug candidate.
Applications in Drug Discovery[3][8][9]
Kinase Inhibition (ALK)
The N-benzyl-3,5-difluoroaniline substructure is frequently observed in Anaplastic Lymphoma Kinase (ALK) inhibitors.[1][2][5]
-
Role: The difluorophenyl ring often occupies a solvent-exposed region or a specific hydrophobic pocket within the ATP-binding site.[1][2]
-
Binding: The secondary amine (NH) can serve as a hydrogen bond donor to the hinge region of the kinase.[1][2]
Bioisosterism
This scaffold is often used as a bioisostere for diphenylamine or N-phenylbenzylamine.[1][2] The addition of fluorine allows researchers to "tune" the lipophilicity (LogP) and pKa without significantly changing the steric volume of the molecule (Fluorine's van der Waals radius, 1.47 Å, is close to Hydrogen's 1.20 Å).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[1][2] Potential sensitizer.[1][2][6]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the secondary amine over long periods.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood, especially when handling benzyl bromide or volatile solvents.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21321445, N-benzyl-3,5-difluoroaniline.[1][2] Retrieved from [Link][1][2]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry.[1][2][7] (Standard Protocol Reference).[1][2]
-
U.S. Patent US9085565B2. Process for the preparation of ALK inhibitors containing difluorobenzyl moieties.[1][2] Retrieved from
Sources
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- 2. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
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- 5. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]
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